molecular formula C10H17ClF2O2S B13534286 1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride

1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13534286
M. Wt: 274.76 g/mol
InChI Key: FSGLNLFRZZZSPZ-UHFFFAOYSA-N
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Description

1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group The compound is notable for its unique structural features, including the difluoro and dimethyl substituents on the pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Difluoro and Dimethyl Groups: The difluoro and dimethyl groups can be introduced through selective fluorination and alkylation reactions.

    Attachment of the Sulfonyl Chloride Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonyl group or other reduced forms.

    Oxidation Reactions: Oxidation reactions can further modify the functional groups present in the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Derivatives: Formed through substitution with alcohols.

    Sulfonothioate Derivatives: Formed through substitution with thiols.

Scientific Research Applications

1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The difluoro and dimethyl groups may influence the compound’s reactivity and stability, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Difluoro-2,2-dimethylpentyl)-2-methylcyclobutanol: A structurally similar compound with a cyclobutanol ring instead of a cyclopropane ring.

    3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride: A related compound with a propane backbone instead of a pentyl chain.

Uniqueness

1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride is unique due to its specific combination of a cyclopropane ring, difluoro and dimethyl substituents, and a sulfonyl chloride group

Properties

Molecular Formula

C10H17ClF2O2S

Molecular Weight

274.76 g/mol

IUPAC Name

1-(3,3-difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H17ClF2O2S/c1-4-10(12,13)8(2,3)7-9(5-6-9)16(11,14)15/h4-7H2,1-3H3

InChI Key

FSGLNLFRZZZSPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)CC1(CC1)S(=O)(=O)Cl)(F)F

Origin of Product

United States

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